

# Application Notes: Non-sulfonated Cy3 in Single-Molecule Imaging

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## Compound of Interest

Compound Name: Cy 3 (Non-Sulfonated)  
(potassium)

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## Introduction

Cyanine 3 (Cy3) is a fluorescent dye belonging to the cyanine family, widely utilized in biological and biophysical research. It is characterized by its bright orange fluorescence, with excitation and emission maxima around 550 nm and 570 nm, respectively.[1][2] This document focuses on the non-sulfonated form of Cy3, detailing its properties, applications, and protocols for its use in single-molecule imaging, a powerful technique for observing individual biomolecules in real-time.

The primary distinction between non-sulfonated and sulfonated Cy3 lies in their water solubility. [2][3] Non-sulfonated Cy3 is hydrophobic and requires an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), for labeling reactions in aqueous buffers.[3][4] While sulfonated versions are often preferred for their high water solubility and reduced tendency to aggregate, non-sulfonated Cy3 remains a crucial tool, particularly in single-molecule Förster Resonance Energy Transfer (smFRET) and other advanced imaging applications where its photophysical properties are well-characterized.

## Photophysical Properties of Non-sulfonated Cy3

The selection of a fluorophore for single-molecule studies is dictated by its brightness, photostability, and environmental sensitivity. Non-sulfonated Cy3 offers a high molar extinction

coefficient, making it a very bright label.[\[5\]](#) However, like many organic dyes, its performance is enhanced by controlling the chemical environment to minimize photobleaching and blinking.

Table 1: Quantitative Properties of Non-sulfonated Cy3

Property	Value	Notes
Excitation Maximum ( $\lambda_{\text{ex}_-}$ )	~550 - 555 nm	In aqueous buffer (e.g., PBS). <a href="#">[1]</a> <a href="#">[2]</a>
Emission Maximum ( $\lambda_{\text{em}_-}$ )	~570 - 571 nm	In aqueous buffer (e.g., PBS). <a href="#">[1]</a>
Molar Extinction Coefficient ( $\epsilon$ )	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	At $\lambda_{\text{ex}_-}$ . <a href="#">[1]</a>
Quantum Yield ( $\Phi$ )	0.04 - 0.4	Highly dependent on the local environment; value is lower in non-viscous aqueous solutions due to cis-trans isomerization and increases upon conjugation to biomolecules like DNA or in more viscous media. <a href="#">[6]</a>
Common Reactive Group	N-hydroxysuccinimide (NHS) ester	For labeling primary amines (e.g., lysine residues on proteins). <a href="#">[1]</a>
Solubility	Low in aqueous solutions	Requires organic co-solvents (DMF, DMSO) for labeling. <a href="#">[3]</a>

## Key Applications in Single-Molecule Imaging

### Single-Molecule FRET (smFRET)

Non-sulfonated Cy3 is a cornerstone fluorophore for smFRET, where it typically serves as the donor in the widely used Cy3-Cy5 pair. smFRET allows for the measurement of intramolecular or intermolecular distances on the scale of 3-10 nanometers by detecting non-radiative energy transfer from an excited donor (Cy3) to a nearby acceptor (Cy5). This enables real-time observation of conformational dynamics, binding events, and enzyme kinetics at the single-

molecule level. The photostability of the Cy3-Cy5 pair can be significantly enhanced through the use of oxygen scavenging systems and triplet-state quenchers.

## Super-Resolution Microscopy (STORM/dSTORM)

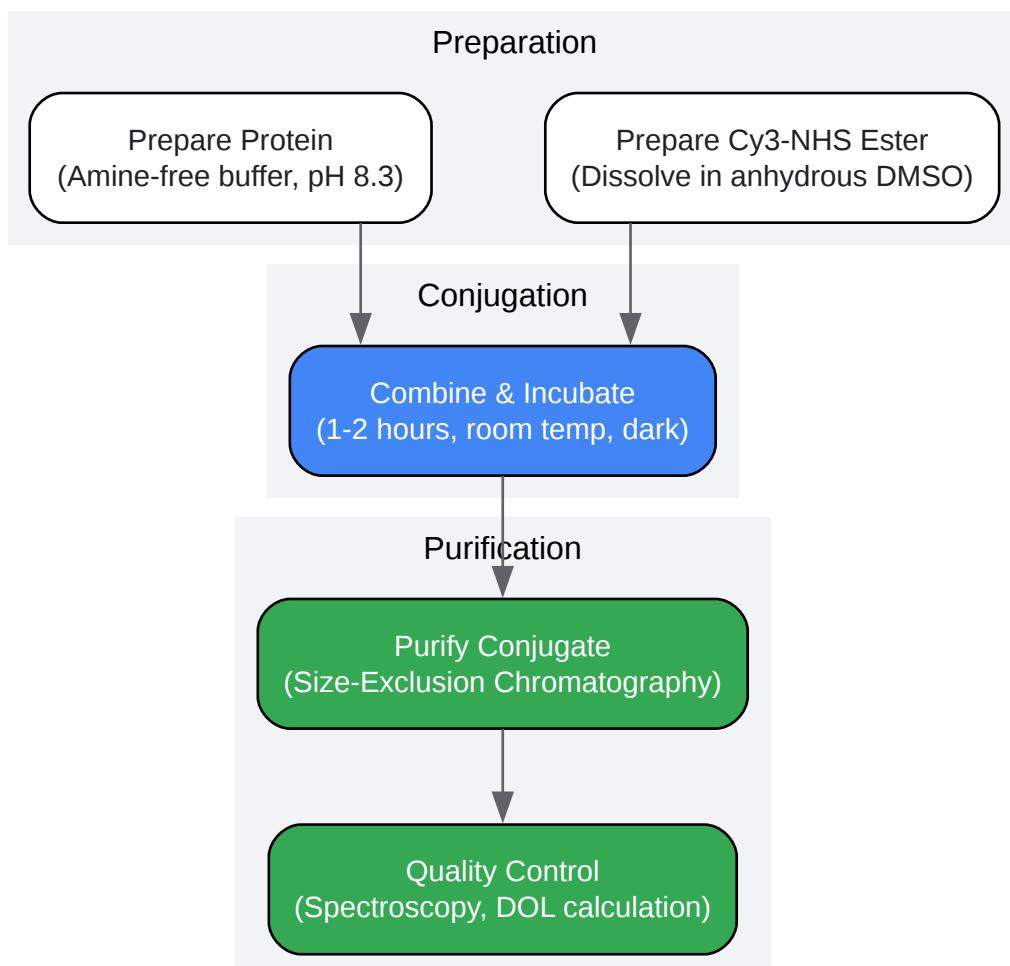
In Stochastic Optical Reconstruction Microscopy (STORM), Cy3 often functions as an "activator" or "reporter" dye in conjunction with a photoswitchable "reporter" dye like Cy5. While Cy5 is driven into a long-lived dark state by intense laser excitation, low-intensity excitation of the nearby Cy3 can help return the Cy5 molecule to its fluorescent state. This controlled, stochastic reactivation of individual fluorophores allows their positions to be precisely localized, enabling the reconstruction of an image with a resolution far beyond the diffraction limit.

## Experimental Workflows and Protocols

### Workflow for Protein Labeling with Non-sulfonated Cy3 NHS Ester

The following diagram illustrates the general workflow for covalently labeling a protein with non-sulfonated Cy3 NHS ester. The process involves preparing the protein and dye, performing the conjugation reaction in a suitable buffer, and purifying the final labeled protein.

## Protein Labeling Workflow

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Workflow for labeling proteins with Cy3 NHS ester.

## Protocol 1: Protein Labeling with Non-sulfonated Cy3 NHS Ester

This protocol is designed for labeling primary amine groups (N-terminus and lysine side chains) on a protein.

### Materials:

- Protein of interest (at least 2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, or 0.1 M sodium bicarbonate).

- Non-sulfonated Cy3 NHS ester.
- Anhydrous dimethyl sulfoxide (DMSO).
- 1 M Sodium Bicarbonate solution (pH ~9.0).
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
- Reaction tubes.

Procedure:

- Buffer Exchange: Ensure the protein solution is free of amine-containing buffers (like Tris or glycine). If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3. The protein concentration should be between 2-10 mg/mL.
- Adjust pH: Add 1 M sodium bicarbonate solution to the protein solution to adjust the final pH to 8.3-8.5. This is critical for the reaction, as the primary amines must be deprotonated to be reactive.[\[7\]](#)
- Prepare Dye Stock: Immediately before use, dissolve the non-sulfonated Cy3 NHS ester powder in a small volume of anhydrous DMSO to create a 10 mg/mL stock solution. Vortex thoroughly.
- Calculate Molar Excess: Determine the amount of dye needed. A 5- to 10-fold molar excess of dye to protein is a good starting point for mono-labeling.
  - $$\text{mg of Dye} = (\text{mg of Protein} / \text{MW of Protein [Da]}) * \text{Molar Excess} * \text{MW of Dye [Da]}$$
- Labeling Reaction: Add the calculated volume of Cy3 stock solution to the protein solution. Mix gently by pipetting. The final concentration of DMSO in the reaction should not exceed 10% (v/v).
- Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle stirring or rotation can improve efficiency.
- Purification: Separate the labeled protein from unreacted free dye using a pre-equilibrated size-exclusion column (e.g., a spin column packed with Sephadex G-25). The labeled protein

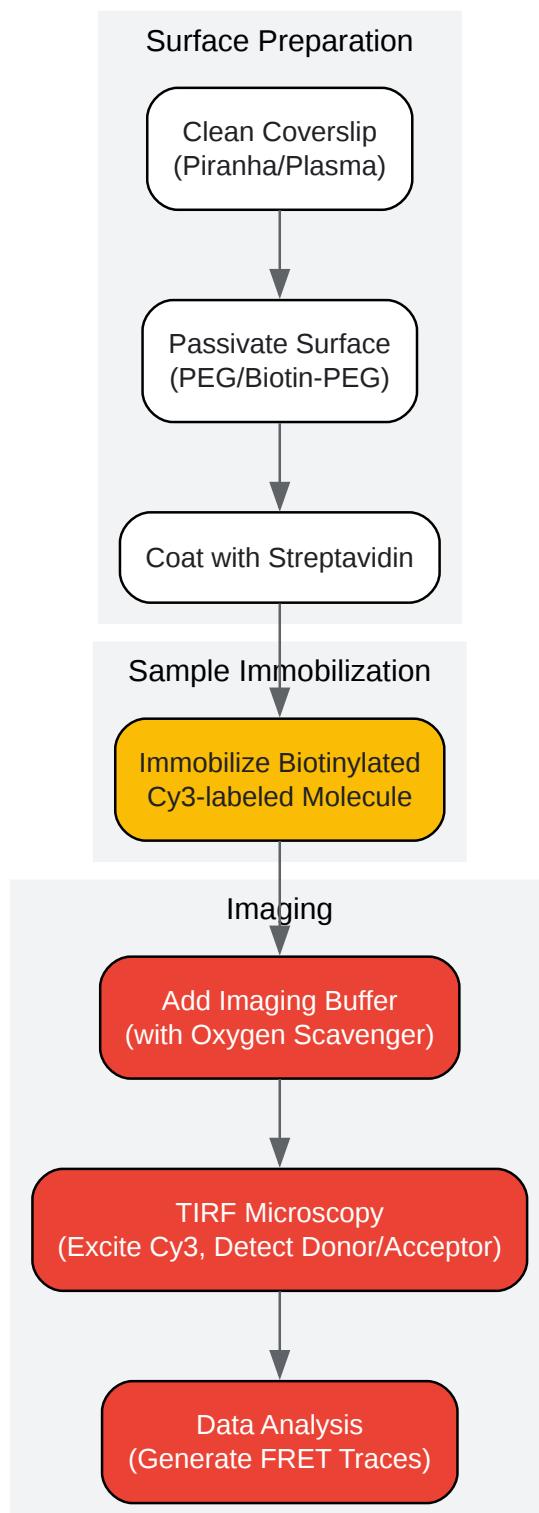
will elute first.

- Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3). Calculate the DOL to determine the average number of dye molecules per protein.

## Workflow for a Single-Molecule FRET Experiment via TIRF Microscopy

This diagram outlines the key steps for preparing a sample and conducting a smFRET experiment using Total Internal Reflection Fluorescence (TIRF) microscopy.

## smFRET Experimental Workflow (TIRF)

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